molecular formula C18H22N4O2 B2761217 N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide CAS No. 947822-99-3

N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide

Número de catálogo B2761217
Número CAS: 947822-99-3
Peso molecular: 326.4
Clave InChI: CECKYKZLPMSTRK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Physical And Chemical Properties Analysis

“N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide” has the following properties :

Aplicaciones Científicas De Investigación

Phase I Study of Cytotoxic Agent

N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) is explored for its cytotoxic properties, involving DNA intercalation and interaction with topoisomerases I and II, showing promise against solid tumors in preclinical mouse models. A Phase I clinical trial determined a maximum tolerated dose with minimal non-infusional toxicity, suggesting the need for exploring higher dosages or alternative administration methods to enhance therapeutic potential (McCrystal et al., 1999).

Environmental and Occupational Exposure Studies

Research on environmental and occupational exposures, such as to pirimicarb (an insecticide) and its metabolites, provides insights into human interaction with chemicals and potential health implications. These studies assess the metabolic pathways and excretion profiles of such compounds in humans, contributing to a better understanding of exposure risks and safety assessments (Hardt et al., 1999).

Metabolic Profiling and Excretion Studies

Investigations into the metabolism and excretion of compounds like L-735,524, an HIV-1 protease inhibitor, reveal complex metabolic pathways and highlight the importance of understanding pharmacokinetic profiles for optimizing therapeutic efficacy and minimizing toxicity (Balani et al., 1995).

Clinical Trials for Drug Efficacy and Safety

Clinical trials, such as those for XR5000, a topoisomerase I and II inhibitor, demonstrate the application of detailed pharmacokinetic studies in evaluating drug distribution, toxicity, and therapeutic advantages. These studies are crucial for determining optimal dosing schedules and advancing drug candidates through the development pipeline (Propper et al., 2003).

Exploration of Novel Uremic Toxins

Research identifying novel uremic toxins, such as N-methyl-2-pyridone-5-carboxamide (2PY), underscores the significance of biochemical and pharmacological studies in diagnosing and understanding the implications of metabolic byproducts, particularly in the context of renal failure and other pathological conditions (Rutkowski et al., 2003).

Safety And Hazards

When handling “N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide”, it’s important to avoid contact with skin and eyes. If contact occurs, rinse immediately with plenty of water for 15 minutes .

Propiedades

IUPAC Name

N-[2-[3-(dimethylamino)propylcarbamoyl]phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-22(2)12-6-11-20-18(24)15-8-3-4-9-16(15)21-17(23)14-7-5-10-19-13-14/h3-5,7-10,13H,6,11-12H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECKYKZLPMSTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-{[3-(dimethylamino)propyl]carbamoyl}phenyl)pyridine-3-carboxamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.